molecular formula C20H21Cl2N3O2S B5086766 3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B5086766
M. Wt: 438.4 g/mol
InChI Key: USORWNJALXBZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with dichloro, methoxy, and piperidinylphenylcarbamothioyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent functionalization. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with an amine, such as piperidine, to form the benzamide core.

    Functionalization: The benzamide core is further functionalized by introducing the piperidinylphenylcarbamothioyl group. This can be achieved by reacting the benzamide with 4-(piperidin-1-yl)phenyl isothiocyanate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzamide: Lacks the piperidinylphenylcarbamothioyl group, resulting in different chemical and biological properties.

    4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    3,5-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the methoxy group, potentially altering its chemical behavior and interactions.

Uniqueness

The unique combination of dichloro, methoxy, and piperidinylphenylcarbamothioyl groups in 3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2S/c1-27-18-16(21)11-13(12-17(18)22)19(26)24-20(28)23-14-5-7-15(8-6-14)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10H2,1H3,(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USORWNJALXBZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.